molecular formula C7H11NO2 B8697733 2-(3-Cyanopropyl)-1,3-dioxolane

2-(3-Cyanopropyl)-1,3-dioxolane

Cat. No. B8697733
M. Wt: 141.17 g/mol
InChI Key: NBRSDWNELZJQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyanopropyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Cyanopropyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyanopropyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Cyanopropyl)-1,3-dioxolane

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butanenitrile

InChI

InChI=1S/C7H11NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-3,5-6H2

InChI Key

NBRSDWNELZJQTN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried flask fitted with a nitrogen inlet, magnetic stirrer, and oil bath was dissolved the 2-(3-chloropropyl)-1,3-dioxolane (25.4 g, 169 mmol) in 70 ml of dimethylsulfoxide. Sodium cyanide (9.1 g, 186 mmol) in 100 ml of dimethylsulfoxide was added and the mixture was heated to 80° C. for 18 hours. The reaction was cooled to room temperature then poured onto ice water and stirred for 1 hour. The mixture was extracted thoroughly with diethyl ether, testing the aqueous after each extraction by TLC for the presence of product. The ether was washed with brine, dried over sodium sulfate, and concentrated in vacuo to give a colorless oil. The oil was purified by silica gel chromatography (50/50 ethyl acetate/hexane) to give 19.2 g of product. (80.7%).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-(3-chloropropyl)-1,3-dioxolane (15.88 g; 0.1054 moles), sodium cyanide (6.46 g; 0.132 moles) and sodium iodide (1.57 g; 0.0105 moles) in DMF (100 mL) was heated at 80° C., with magnetic stirring, under a nitrogen atmosphere for 15 hours. The mixture was allowed to cool, added to water (300 mL) and extracted with ethyl acetate (3×200 mL). The combined extracts were washed with water (200 mL) and saturated aqueous sodium chloride solution (100 mL) and then dried over sodium sulfate. Filtration and evaporation of solvent gave a crude yellow oil which was purified by chromatography on silica gel, eluting with hexane/ethyl acetate (5:2). Removal of solvent under vacuum gave the product 4-(1,3-dioxolan-2-yl)-butanenitrile (11.28 g; 76%) as a colorless oil. 1H NMR (CDCl3) δ 4.89-4.91 (1H, m), 3.92-4.01 (2H, m), 3.82-3.90 (2H, m), 2.40-2.46 (2H, m), 1.77-1.85 (4H, m).
Quantity
15.88 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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